1-(2-(methylsulfonyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
Scientific Research Applications
Pyrazole Derivatives in Antioxidant Capacity Assays
Pyrazole derivatives are explored in the context of antioxidant capacity assays, such as the ABTS/PP decolorization assay, which is widely used alongside DPPH radical-based assays. This research focuses on understanding the reaction pathways in these assays, highlighting the specificity and relevance of different antioxidants in the assay's outcome. It underscores the potential of pyrazole derivatives in evaluating and comparing antioxidant capacities in various systems, albeit with certain limitations due to specific reactions like coupling that might bias comparisons between antioxidants (Ilyasov et al., 2020).
Pyrazole-Based Heterocyclic Compounds
Pyrazoles are highlighted as a core structure in various compounds with significant agrochemical and pharmaceutical activities. The synthesis of pyrazole derivatives using different methods showcases their importance as building blocks for creating heterocyclic compounds. These compounds exhibit a wide range of biological activities, underlining the versatility of pyrazole scaffolds in synthesizing new therapeutic agents with potential applications in treating diseases and as functional materials in other scientific domains (Gomaa & Ali, 2020).
Applications in Synthesis of Novel Compounds
Research on pyrazole derivatives emphasizes their role in the synthesis of novel compounds with various biological activities. The synthesis techniques, including reactions under microwave conditions and the use of different solvents, highlight the chemical versatility and potential of pyrazole derivatives in developing new medicinal and agricultural chemicals. These compounds have shown promising properties such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Multicomponent Synthesis of Bioactive Pyrazole Derivatives
The review on multicomponent reactions for synthesizing pyrazole derivatives highlights the efficiency and economic benefits of these methods in producing biologically active molecules. It covers a range of activities including antibacterial, anticancer, antifungal, and anti-inflammatory properties of pyrazole derivatives, pointing to the broad spectrum of therapeutic applications. This approach to synthesis is significant for pharmaceutical and medicinal chemistry, offering a pathway to explore new drugs and treatments (Becerra et al., 2022).
Properties
IUPAC Name |
1-(2-methylsulfonylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O4S/c1-11(2)12(3,4)19-13(18-11)10-8-14-15(9-10)6-7-20(5,16)17/h8-9H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIIOTXDMLWWHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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